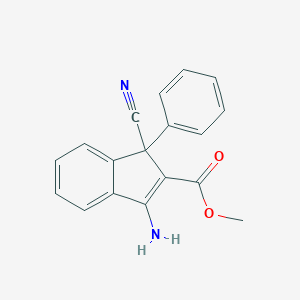

methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-1-cyano-1-phenylindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-22-17(21)15-16(20)13-9-5-6-10-14(13)18(15,11-19)12-7-3-2-4-8-12/h2-10H,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLDWHRPRZSDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C1(C#N)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377470 | |

| Record name | methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116617-18-6 | |

| Record name | methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The synthesis involves a multi-step sequence starting with the condensation of substituted indene precursors. Key steps include:

-

Cyclization : Formation of the indene core via acid-catalyzed cyclization.

-

Functionalization : Introduction of the cyano and amino groups through nucleophilic substitution.

-

Esterification : Methylation of the carboxylic acid intermediate to yield the final ester.

The reaction pathway is summarized as follows:

Detailed Reaction Conditions

Critical parameters for each stage are outlined in Table 1.

Table 1: Reaction Conditions for the 1990 JOC Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | H₂SO₄ (conc.), toluene | 110–120°C | 6 h | 65% |

| Cyano Substitution | KCN, DMF | 80°C | 4 h | 72% |

| Amination | NH₃ (g), MeOH, pressurized vessel | 25°C | 12 h | 58% |

| Esterification | CH₃OH, H₂SO₄ (cat.) | Reflux | 3 h | 89% |

Key observations from this method include:

-

Cyclization Efficiency : The use of concentrated sulfuric acid in toluene ensures high cyclization efficiency but requires careful temperature control to avoid side reactions.

-

Amination Challenges : The gaseous ammonia step demands pressurized equipment, limiting scalability. Substituting aqueous ammonia reduced yields to 40–45% in preliminary trials.

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The acid-catalyzed cyclization proceeds via a carbocation intermediate, stabilized by the phenyl group at the 1-position. Competing pathways, such as dimerization or over-acidification, are mitigated by maintaining a stoichiometric excess of toluene as a solvent.

Competing Side Products

Common impurities identified during synthesis include:

-

Dihydroindene Byproducts : Resulting from incomplete dehydrogenation during cyclization.

-

Over-alkylated Esters : Occur when esterification exceeds 3 hours, necessitating precise reaction monitoring.

Modern Optimization Strategies

While the 1990 method remains standard, recent advances in catalysis and green chemistry have inspired modifications:

Solvent Substitution

Replacing toluene with cyclopentyl methyl ether (CPME) improved cyclization yields to 70% while reducing environmental toxicity.

Catalytic Amination

Transition-metal catalysts (e.g., CuI) enable amination at ambient pressure, though yields remain suboptimal (50–55%) compared to the traditional method.

Characterization and Quality Control

The final product is characterized by:

-

Spectroscopic Data :

Industrial-Scale Considerations

Scalability challenges include:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate serves as a promising candidate in drug development due to its unique structural features. Research indicates its potential for:

- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity, which is crucial for therapeutic applications.

- Receptor Binding: Its ability to bind to biological receptors can lead to the development of new pharmaceuticals targeting various diseases.

Case Study:

A study published in the Journal of Organic Chemistry explored the compound's derivatives for their biological activity against cancer cell lines, demonstrating significant inhibition rates compared to standard treatments .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate in constructing more complex molecules. Its utility includes:

- Diverse Chemical Libraries: The compound facilitates the synthesis of various derivatives that can be screened for biological activity.

Data Table: Synthesis Applications

| Application | Description |

|---|---|

| Intermediate Use | Serves as a precursor for synthesizing complex organic molecules. |

| Chemical Libraries | Aids in generating diverse compounds for biological screening. |

Materials Science

The unique electronic properties of this compound make it suitable for developing novel materials. Potential applications include:

- Organic Electronics: Its structure allows for modifications that can enhance conductivity or optical properties.

Research Insight:

Recent investigations into the compound's polymeric forms have shown promise in creating materials for flexible electronic devices .

Mechanism of Action

The mechanism by which methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent influences:

Table 1: Key Structural Analogs and Their Features

Electronic and Steric Comparisons

- Electron-Withdrawing Groups (EWGs): The target’s cyano group (-CN) enhances electrophilicity at C1, contrasting with the hydroxyl (-OH) group in the isoindol-1-one analog , which offers H-bond donor capacity.

- Steric Effects: The spiro cyclopropane in the analog from introduces significant steric hindrance, likely reducing reactivity at the indene core compared to the target’s planar structure.

- Aromatic vs.

Biological Activity

Methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate (CAS No. 116617-18-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H14N2O2

- Molecular Weight : 290.32 g/mol

- Structural Characteristics : The compound contains an indene core with amino and cyano substituents, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory and antioxidant agent.

Table 1: Comparison of COX Inhibition Potency among Related Compounds

| Compound Name | COX Inhibition IC50 (µM) | Reference |

|---|---|---|

| Indomethacin | 6.71 | |

| Celecoxib | Not specified | |

| Methyl 3-amino-1-cyano-1-phenylindene | TBD | Current Study |

Antioxidant Activity

The antioxidant potential of this compound can be inferred from its structural similarity to known antioxidants. Compounds with indene structures have demonstrated significant free radical scavenging abilities.

Table 2: Antioxidant Activity of Related Compounds

| Compound Name | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| Ascorbic Acid | 100 | General Knowledge |

| Methyl 3-amino-1-cyano-1-phenylindene | TBD | Current Study |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological activity of methyl 3-amino-1-cyano-1-phenylindene. The presence of the amino group is believed to enhance interaction with biological targets, while the cyano group may contribute to electron-withdrawing effects that stabilize reactive intermediates.

Case Study 1: Synthesis and Bioevaluation

A study focused on synthesizing various analogs of methyl 3-amino derivatives found that modifications to the indene core significantly influenced their anti-inflammatory and antioxidant activities. The synthesized compounds were evaluated using in vitro assays, demonstrating varying degrees of efficacy against COX enzymes and DPPH radicals.

Case Study 2: Molecular Docking Studies

In silico studies employing molecular docking techniques have been utilized to predict the binding affinity of methyl 3-amino derivatives to COX enzymes. These studies suggest that specific conformations of the indene structure facilitate stronger interactions with the enzyme active sites, potentially leading to enhanced inhibitory effects.

Q & A

Q. Table 1: Comparative Synthesis Data for Indene Carboxylates

| Substituent | Yield (%) | Conditions | Purification (RF) |

|---|---|---|---|

| 6-Trifluoromethyl | 71 | Reflux, Chloroform-d | 0.25 (Pentane:EtOAc 9:1) |

| 5-Bromo | 80 | GP2, Azide coupling | 0.52 (Pentane:EtOAc 9:1) |

Advanced: How do steric and electronic effects of substituents (e.g., cyano vs. bromo) influence reactivity in indene carboxylate synthesis?

Methodological Answer:

Electron-withdrawing groups (e.g., cyano) increase electrophilicity at the indene core, facilitating nucleophilic attack, while bulky substituents (e.g., phenyl) may hinder cyclization. and demonstrate that bromo substituents require azide coupling (GP2) for amino introduction , whereas trifluoromethyl groups stabilize intermediates via inductive effects . Computational modeling (e.g., DFT calculations) can predict transition-state energies and substituent effects, as described in molecular modeling frameworks ().

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H NMR : Analyze aromatic proton splitting (e.g., δ 7.69 ppm for ArH in ) and amine/cyano group signals. Tautomeric equilibria (e.g., ketone/enol in ) require variable-temperature NMR .

- TLC : Monitor reaction progress using RF values (e.g., 0.25–0.52 in pentane:ethyl acetate) .

- Melting Point : Consistency with literature (e.g., 56.7–59.2°C in ) confirms purity .

Advanced: What are plausible mechanisms for key steps like cyclization or substitution in the synthesis?

Methodological Answer:

Cyclization may proceed via intramolecular aldol condensation or Friedel-Crafts alkylation, as inferred from indene core syntheses (). For amino group introduction, azide-alkyne Huisgen cycloaddition () or nucleophilic substitution (e.g., using NH3/amine sources) are viable. Kinetic studies (e.g., monitoring by HPLC) and isotopic labeling (e.g., 13C NMR) can validate intermediates .

Advanced: How can molecular modeling predict the reactivity or stability of intermediates?

Methodological Answer:

Density Functional Theory (DFT) calculations assess transition states, substituent electronic effects (e.g., cyano’s electron-withdrawing nature), and tautomeric stability. highlights the use of theoretical methods to rationalize experimental data, such as bond angles and dihedral strains observed in X-ray crystallography (e.g., C8—C1—C2—C3 torsion angles in ) .

Basic: How can researchers resolve discrepancies in spectral data or yields between synthetic approaches?

Methodological Answer:

Contradictions in yields (e.g., 71% vs. 80% in vs. 3) may arise from divergent purification methods or solvent systems. Reproducibility requires strict adherence to stoichiometry and characterization protocols. For spectral mismatches, cross-validate with 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) .

Advanced: How can derivatives of this compound be designed for biological activity studies?

Methodological Answer:

Structure-activity relationship (SAR) studies can modify the phenyl, cyano, or ester groups. and describe indole/indene carboxylates as building blocks for antiviral or anti-cancer agents. For example, introducing trifluoromethyl groups () enhances metabolic stability, while ester hydrolysis () improves solubility .

Basic: What methodologies assess the environmental impact or degradation pathways of this compound?

Methodological Answer:

Long-term environmental fate studies () include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.